4-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the pyridine ring and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
4-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Used in cross-coupling reactions such as Suzuki-Miyaura coupling.
(2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester: Another pyridine derivative with different functional groups.
Uniqueness
4-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H24N2O2S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 4-(pyridin-4-ylmethylsulfanyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-6-14(7-11-18)21-12-13-4-8-17-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3 |
InChI Key |
NCWSLKLRJOJWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SCC2=CC=NC=C2 |
Origin of Product |
United States |
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